molecular formula C19H17NO5S B1677545 5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione CAS No. 1133819-87-0

5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione

Cat. No. B1677545
M. Wt: 371.4 g/mol
InChI Key: YAUMOGALQJYOJQ-UHFFFAOYSA-N
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Patent
US08933240B2

Procedure details

A stirring solution of 5-(4-{[(2Z)-2-(hydroxyimino)-2-(3-methoxyphenyl)ethyl]oxy}benzyl)-1,3-thiazolidine-2,4-dione (0.76 g, 2.0 mmol; Supplier=Kalexsyn; Lot=1003-TTP-124) in THF (5 ml) and 6M HCl (5 ml) was heated to reflux. Little reaction after 4 hours at reflux. Left to reflux overnight. Reaction is complete. 2N NaOH was added until the reaction mixture was ca. pH 8-9. The reaction mixture was extracted with EtOAc (2×25 ml). The combined extracts were washed with brine, dried (Na2SO4), filtered and evaporated in vacuo to give a light yellow oily solid. This material was treated with 5% MeOH/DCM (10 ml) and the resulting white solids were collected by suction filtration and dried to afford 495 mg of final product. 1H-NMR (DMSO-d6): δ 12.03(s, 1H), 7.62(d, J=7.7 Hz, 1H), 7.49((m, 2H), 7.27(dd, J=8.2, 2.6 Hz, 1H), 7.15(d, J=8.7 Hz, 2H), 6.91(d, J=8.5 Hz, 2H), 5.55(s, 2H), 4.88(dd, J=9.1, 4.3 Hz, 1H), 3.83(s, 3H), 3.31(m, 1H), 3.31(m, 1H), 3.05(dd, J=14.1, 9.3 Hz, 1H). HPLC: 3.782 min., 93 area % @ 210 nm; 3.785 min. 100 area % @ 254 nm. MS (ESI−) for C19H17NO5S m/z 370.1 (M−H)−.
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
MeOH DCM
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O/N=[C:3](/[C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([O:26][CH3:27])[CH:21]=1)\[CH2:4][O:5][C:6]1[CH:19]=[CH:18][C:9]([CH2:10][CH:11]2[S:15][C:14](=[O:16])[NH:13][C:12]2=[O:17])=[CH:8][CH:7]=1.[OH-:28].[Na+].CO.C(Cl)Cl>C1COCC1.Cl>[CH3:27][O:26][C:22]1[CH:21]=[C:20]([C:3](=[O:28])[CH2:4][O:5][C:6]2[CH:19]=[CH:18][C:9]([CH2:10][CH:11]3[S:15][C:14](=[O:16])[NH:13][C:12]3=[O:17])=[CH:8][CH:7]=2)[CH:25]=[CH:24][CH:23]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.76 g
Type
reactant
Smiles
O\N=C(/COC1=CC=C(CC2C(NC(S2)=O)=O)C=C1)\C1=CC(=CC=C1)OC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
MeOH DCM
Quantity
10 mL
Type
reactant
Smiles
CO.C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Little reaction after 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
WAIT
Type
WAIT
Details
Left
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Reaction
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with EtOAc (2×25 ml)
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a light yellow oily solid
FILTRATION
Type
FILTRATION
Details
the resulting white solids were collected by suction filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C(COC1=CC=C(CC2C(NC(S2)=O)=O)C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 495 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.